molecular formula C16H16N2O7S2-2 B1261595 Temocillin(2-)

Temocillin(2-)

Katalognummer: B1261595
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: BVCKFLJARNKCSS-DWPRYXJFSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Temocillin(2-) is a dicarboxylic acid dianion. It is a conjugate base of a temocillin.

Wissenschaftliche Forschungsanwendungen

Introduction to Temocillin

Temocillin is a semisynthetic penicillin derivative, specifically a 6α-methoxy derivative of ticarcillin, designed to resist hydrolysis by most β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. Its molecular formula is C16H18N2O7S2C_{16}H_{18}N_{2}O_{7}S_{2}. Initially developed in the 1980s, it has gained renewed interest as a potential alternative to carbapenems in treating infections caused by resistant strains of Enterobacteriaceae.

Treatment of Infections

Temocillin is primarily indicated for the treatment of various infections, particularly those caused by susceptible Enterobacterales. The following table summarizes its applications across different types of infections:

Type of Infection Clinical Application
Urinary Tract Infections (UTIs) Effective against uncomplicated UTIs, including those caused by ESBL-producing bacteria.
Bloodstream Infections (BSIs) Used in cases of bacteremia, demonstrating clinical success in treating infections due to resistant strains.
Lower Respiratory Tract Infections (LRTIs) Administered for pneumonia and other respiratory infections, showing favorable outcomes.
Intra-abdominal Infections (IAIs) Utilized for complicated intra-abdominal infections with good clinical results.
Skin and Soft Tissue Infections Effective in treating skin and soft tissue infections caused by resistant pathogens.
Central Nervous System Infections Limited but documented use in certain CNS infections with favorable outcomes reported.

Pharmacokinetics and Administration

Temocillin can be administered intravenously, typically at a dosage of 2 grams every 12 hours or as continuous infusion depending on the clinical scenario. Studies have shown that continuous infusion may enhance pharmacodynamic outcomes compared to intermittent dosing, particularly in critically ill patients .

Efficacy Against Resistant Strains

Temocillin has been noted for its effectiveness against strains resistant to other antibiotics. For instance, it has demonstrated activity against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae . A multicenter retrospective study highlighted that temocillin achieved clinical cure rates of up to 94% in patients with infections caused by ESBL-producing Enterobacterales .

Case Studies and Clinical Trials

Numerous studies have documented the efficacy and safety of temocillin in various patient populations:

  • Gupta et al. (2009) : A retrospective study involving six patients showed a clinical cure rate of 66% for UTIs and lower respiratory tract infections .
  • Balakrishnan et al. (2011) : Reported an 86% clinical cure rate among patients with complicated UTIs treated with temocillin .
  • Laterre et al. (2015) : Conducted a randomized controlled trial comparing temocillin to standard treatments for intra-abdominal infections; temocillin showed a clinical cure rate of 93% when administered as continuous infusion .
  • Delory et al. (2021) : A multicenter case-control study indicated that temocillin was comparable to carbapenems with a clinical cure rate of 94% .

Advantages of Temocillin

Temocillin presents several advantages that make it an attractive option in antimicrobial stewardship:

  • Carbapenem-Sparing Strategy : By effectively treating resistant infections, temocillin can reduce reliance on carbapenems, which are critical last-resort antibiotics.
  • Lower Risk of Clostridioides difficile Infection : Its use is associated with a lower incidence of C. difficile infections compared to other broad-spectrum antibiotics .
  • Well-Tolerated Profile : Patients generally tolerate temocillin well, making it suitable for outpatient treatment scenarios.

Eigenschaften

Molekularformel

C16H16N2O7S2-2

Molekulargewicht

412.4 g/mol

IUPAC-Name

(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/p-2/t8?,9-,14+,16-/m0/s1

InChI-Schlüssel

BVCKFLJARNKCSS-DWPRYXJFSA-L

Isomerische SMILES

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C

Kanonische SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Temocillin(2-)
Reactant of Route 2
Reactant of Route 2
Temocillin(2-)
Reactant of Route 3
Reactant of Route 3
Temocillin(2-)
Reactant of Route 4
Temocillin(2-)
Reactant of Route 5
Reactant of Route 5
Temocillin(2-)
Reactant of Route 6
Reactant of Route 6
Temocillin(2-)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.